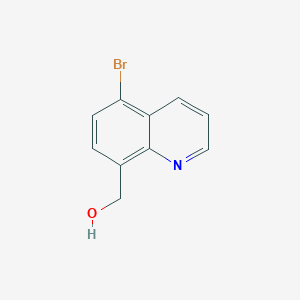

(5-Bromoquinolin-8-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromoquinolin-8-yl)methanol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(5-Bromoquinolin-8-yl)methanol is characterized by the presence of a bromine atom at the 5-position and a hydroxymethyl group at the 8-position of the quinoline ring. Its molecular formula is C₉H₈BrN₁O, with a molecular weight of approximately 228.07 g/mol. The compound exhibits solubility in various organic solvents, which enhances its utility in synthetic applications.

Chemistry

In synthetic chemistry, this compound serves as an essential intermediate for the synthesis of more complex quinoline derivatives. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be substituted with other functional groups, facilitating the creation of diverse derivatives.

- Formation of Complex Molecules: It acts as a building block in synthesizing compounds with potential pharmacological applications.

Biology

The biological activities of this compound are under extensive investigation. Key areas of research include:

- Antimicrobial Activity: Studies have shown that compounds derived from the quinoline scaffold exhibit significant antimicrobial properties against various bacterial strains. For instance, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, as shown in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.0625 |

| Klebsiella pneumoniae | 18 | 0.125 |

| Pseudomonas aeruginosa | 15 | 0.250 |

| Escherichia coli (resistant) | 20 | 0.125 |

- Anticancer Potential: Preliminary studies indicate that this compound may inhibit cell proliferation in cancer cell lines, including human lung adenocarcinoma cells (A549). In vitro tests revealed that concentrations as low as 100 µM significantly reduced cell viability.

Case Study: Anticancer Activity

A detailed study assessed the anticancer efficacy of this compound on A549 cells using the MTT assay. Results indicated:

- Cell Viability Reduction: Treatment with this compound reduced A549 cell viability to approximately 66% after 24 hours.

- Selectivity: The compound exhibited minimal toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

These findings suggest that this compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further research in cancer therapy.

Medicine

In medicinal chemistry, this compound is explored for its potential role in drug development. Its ability to interact with specific molecular targets suggests that it could lead to novel therapeutic agents aimed at treating infections or cancer.

Industry

The compound's unique properties make it valuable in producing specialty chemicals and materials with specific functionalities. Its applications extend to:

- Development of New Materials: The structural characteristics allow for modifications that can enhance material properties.

- Chemical Processes: Utilized in various industrial processes where specific reactivity is required.

Propiedades

Fórmula molecular |

C10H8BrNO |

|---|---|

Peso molecular |

238.08 g/mol |

Nombre IUPAC |

(5-bromoquinolin-8-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |

Clave InChI |

LRNHUBDXQVUBHJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2N=C1)CO)Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.